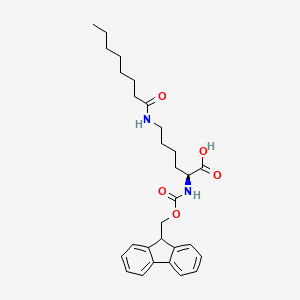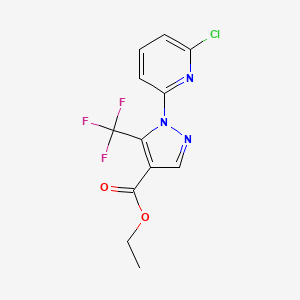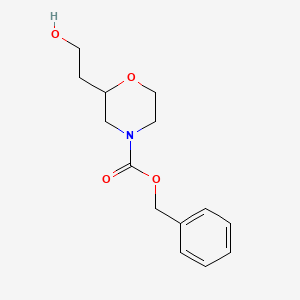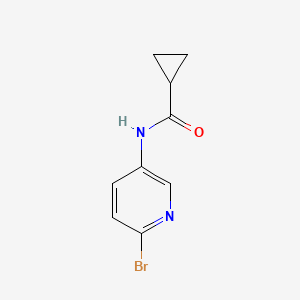![molecular formula C8H17BrN2S B3082536 [(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide CAS No. 112844-43-6](/img/structure/B3082536.png)
[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide
Overview
Description
“[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide” is a chemical compound with the CAS Number: 51350-51-7 . It has a molecular weight of 239.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C8H17BrN2S . The InChI code is 1S/C7H14N2S.BrH/c8-7(9)10-6-4-2-1-3-5-6;/h6H,1-5H2,(H3,8,9);1H . For a detailed molecular structure, it would be best to refer to a specialized chemical database .Chemical Reactions Analysis
Specific chemical reactions involving “[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
This compound is a solid . The country of origin is UA . For more detailed physical and chemical properties, it would be best to refer to a specialized chemical database .Scientific Research Applications
Synthetic Chemistry
This compound has been used in the field of synthetic chemistry. Specifically, it has been involved in the exploration of the synthetic application of sulfinyl radicals . Sulfinyl radicals are typical sulfur-centered π-radicals that have been known since 1957, but their use in synthetic chemistry has been limited thus far .
Therapeutic Applications
The compound has gained significant attention in scientific research due to its potential therapeutic applications. However, the specific therapeutic uses are not detailed in the available literature.
Environmental Impact
The compound is also studied for its environmental impact. The specifics of this impact are not detailed in the available sources.
Industrial Uses
Synthesis of S-Aryl Carbamimidothioates
A method for the synthesis of S-aryl carbamimidothioates has been described using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and Et3N as the base at room temperature . This method could potentially involve the use of [(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide.
Synthesis of N,1-Aryl-4-tosyl/ethylcarboxy-1H-imidazol-5-amines
The compound has been used in the synthesis of N,1-aryl-4-tosyl/ethylcarboxy-1H-imidazol-5-amines by cyclization with active methylene isocyanides in the presence of sodium hydride .
Identification of Synthetic Cannabinoids
The compound has been applied in the identification of synthetic cannabinoids. Specifically, gas chromatography-mass spectrometry (MS), liquid chromatography-quadrupole time-of-flight-MS, and liquid chromatography-tandem MS were applied with the aim to identify synthetic cannabinoid .
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown . It is suggested that it may act as a selective inhibitor for certain types of nitric oxide synthases .
Biochemical Pathways
It is suggested that it may influence the nitric oxide pathway, given its potential role as a nitric oxide synthase inhibitor .
Result of Action
It is suggested that it may have an inhibitory effect on nitric oxide production .
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclohexylmethyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H3,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEBLEPWVZWLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CSC(=N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide | |
CAS RN |
112844-43-6 | |
| Record name | Pseudourea, 2-(cyclohexylmethyl)-2-thio-, hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112844-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





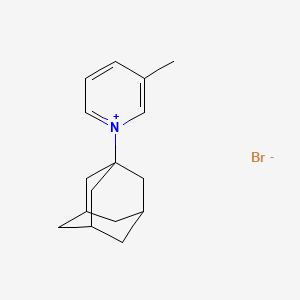
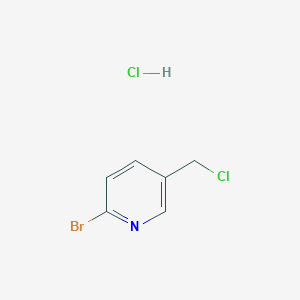
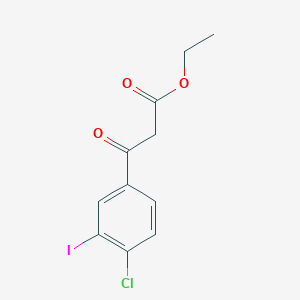

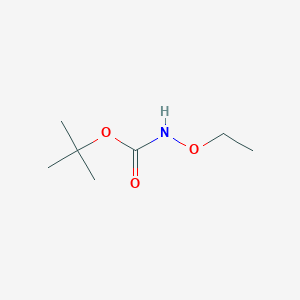
![Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B3082502.png)
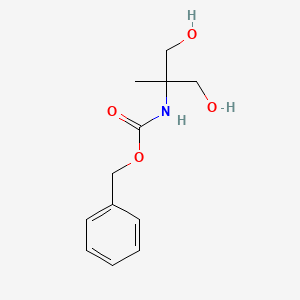
![1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3082518.png)
